Cas no 13323-45-0 (3-methyl-3,9-diazaspiro[5.5]undecane)
3-methyl-3,9-diazaspiro[5.5]undecane Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-3,9-diazaspiro[5,5]undecane
- 3-methyl-3,9-diazaspiro[5.5]undecane
- 3,9-DIAZASPIRO[5.5]UNDECANE, 3-METHYL-
- 3-Methyl-3,9-diaza-spiro[5.5]undecane
- 3-Methyl-3,9-diaza-spiro<5.5>undecan
- 3-methyl-3,9-diazaspiro[5.5]undecane hydrochloride
- SY211955
- CS-15631
- OFXQSNLQXDCJCP-UHFFFAOYSA-N
- SB32860
- 13323-45-0
- W19039
- SCHEMBL800904
- DTXSID70618318
- FT-0646902
- AKOS012000671
- EN300-270236
- MFCD11043237
- 3-(4-Aminophenethyl)-5-methyloxazolidine-2,4-dione
- AC-31688
- AMY16625
- 3,9-Diazaspiro[5.5]undecane,3-methyl-
- CS-0000430
- DB-062961
-
- MDL: MFCD11043237
- Inchi: 1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3
- InChI Key: OFXQSNLQXDCJCP-UHFFFAOYSA-N
- SMILES: N1(C)CCC2(CCNCC2)CC1
Computed Properties
- Exact Mass: 168.16300
- Monoisotopic Mass: 168.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Density: 0.983
- Boiling Point: 259.538°C at 760 mmHg
- Flash Point: 106.405°C
- Refractive Index: 1.517
- PSA: 15.27000
- LogP: 1.34850
3-methyl-3,9-diazaspiro[5.5]undecane Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-methyl-3,9-diazaspiro[5.5]undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0471-1g |
3-Methyl-3,9-diaza-spiro[5.5]undecane |
13323-45-0 | 98% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0471-5g |
3-Methyl-3,9-diaza-spiro[5.5]undecane |
13323-45-0 | 98% | 5g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0471-500mg |
3-Methyl-3,9-diaza-spiro[5.5]undecane |
13323-45-0 | 98% | 500mg |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0471-250mg |
3-Methyl-3,9-diaza-spiro[5.5]undecane |
13323-45-0 | 98% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0471-100mg |
3-Methyl-3,9-diaza-spiro[5.5]undecane |
13323-45-0 | 98% | 100mg |
1060.05CNY | 2021-05-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88011-100mg |
3-Methyl-3,9-diazaspiro[5.5]undecane |
13323-45-0 | 95% | 100mg |
¥566.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88011-250mg |
3-Methyl-3,9-diazaspiro[5.5]undecane |
13323-45-0 | 95% | 250mg |
¥856.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88011-1g |
3-Methyl-3,9-diazaspiro[5.5]undecane |
13323-45-0 | 95% | 1g |
¥2132.0 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M47960-1g |
3-Methyl-3,9-diazaspiro[5.5]undecane |
13323-45-0 | 1g |
¥2576.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M47960-250mg |
3-Methyl-3,9-diazaspiro[5.5]undecane |
13323-45-0 | 250mg |
¥856.0 | 2021-09-08 |
3-methyl-3,9-diazaspiro[5.5]undecane Suppliers
3-methyl-3,9-diazaspiro[5.5]undecane Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 3-methyl-3,9-diazaspiro[5.5]undecane
Professional Introduction to 3-methyl-3,9-diazaspiro[5.5]undecane (CAS No. 13323-45-0)
3-methyl-3,9-diazaspiro[5.5]undecane, identified by its Chemical Abstracts Service (CAS) number 13323-45-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This spirocyclic amine derivative features a fused ring system consisting of a nine-membered spiro structure connecting two nitrogen-containing rings, which endows it with distinct electronic and steric properties. The presence of a methyl substituent at the 3-position further modulates its chemical reactivity and biological interactions, making it a promising scaffold for drug discovery.
The molecular architecture of 3-methyl-3,9-diazaspiro[5.5]undecane is characterized by its spirocyclic connectivity, where a single carbon atom bridges two six-membered rings—one containing two nitrogen atoms and the other being an alkylated cycloalkane. This structural motif is not only architecturally intriguing but also offers opportunities for selective functionalization at various positions, enabling the synthesis of derivatives with tailored pharmacological profiles. The compound’s nitrogen-rich environment suggests potential interactions with biological targets such as enzymes and receptors, which are critical in modulating physiological processes.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of 3-methyl-3,9-diazaspiro[5.5]undecane. Studies using quantum mechanical calculations have revealed that the spirocyclic core exhibits significant rigidity, which can be advantageous in designing molecules with high binding affinity and selectivity. Additionally, the compound’s ability to adopt multiple conformations due to its flexible alkyl substituents allows for versatile interactions with biological macromolecules, making it a versatile scaffold for medicinal chemists.
In the realm of medicinal chemistry, 3-methyl-3,9-diazaspiro[5.5]undecane has been explored as a potential lead compound for treating neurological disorders. Its structural similarity to known neuroactive agents suggests that it may modulate neurotransmitter systems or interact with ion channels involved in neuronal function. Preliminary in vitro studies have indicated that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase. These findings have prompted further investigation into its potential as a therapeutic agent.
The synthesis of 3-methyl-3,9-diazaspiro[5.5]undecane presents both challenges and opportunities for synthetic chemists. Traditional approaches involve multi-step organic transformations, including cyclization reactions and nucleophilic substitutions, to construct the spirocyclic core. However, recent methodologies leveraging transition metal catalysis have streamlined the synthesis process, improving yields and reducing reaction times. For instance, palladium-catalyzed coupling reactions have been employed to form the spirocarbon linkage efficiently. These advances in synthetic chemistry have made it feasible to produce larger libraries of derivatives for screening purposes.
Biological evaluation of 3-methyl-3,9-diazaspiro[5.5]undecane has revealed interesting pharmacological properties beyond its neurological potential. Some preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production or inhibiting key inflammatory pathways. Additionally, its structural motifs are reminiscent of compounds known to interact with DNA-binding proteins, raising possibilities for applications in oncology or antiviral therapies. Further research is needed to fully elucidate these mechanisms and explore new therapeutic avenues.
The role of computational tools in optimizing derivatives of 3-methyl-3,9-diazaspiro[5.5]undecane cannot be overstated. High-throughput virtual screening (HTVS) combined with molecular dynamics simulations has enabled researchers to identify promising analogs with enhanced potency and reduced toxicity. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and prioritize compounds for further validation in vivo.
The future direction of research on 3-methyl-3,9-diazaspiro[5.5]undecane lies in expanding its chemical space through innovative synthetic strategies and exploring its interactions with complex biological systems. Advances in biophysical techniques such as X-ray crystallography and NMR spectroscopy will provide critical insights into how this compound binds to its targets at an atomic level. These structural insights will guide the design of next-generation derivatives with improved pharmacokinetic profiles.
In conclusion,3-methyl-3,9-diazaspiro[5.5]undecane (CAS No. 13323-45-0) represents a structurally unique and biologically relevant compound with significant potential in drug discovery applications across multiple therapeutic domains including neurology and inflammation management Its spirocyclic framework offers versatility for chemical modification while its nitrogen-rich core suggests interactions with key biological targets Further exploration through both experimental synthesis and computational modeling promises to unlock new therapeutic possibilities for this intriguing molecule
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